molecular formula C9H14S B12912323 Cyclohexane, (2-propynylthio)- CAS No. 82937-26-6

Cyclohexane, (2-propynylthio)-

Cat. No.: B12912323
CAS No.: 82937-26-6
M. Wt: 154.27 g/mol
InChI Key: PBUNIVDBCFNBLU-UHFFFAOYSA-N
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Description

Cyclohexane, (2-propynylthio)- is an organic compound with the molecular formula C9H14S It is a derivative of cyclohexane, where a propynylthio group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, (2-propynylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with propargyl thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynylthio group to the cyclohexane ring.

Industrial Production Methods

Industrial production of cyclohexane, (2-propynylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (2-propynylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the propynylthio group to a propylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylthio derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane, (2-propynylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclohexane, (2-propynylthio)- involves its interaction with various molecular targets. The propynylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, (2-propenylthio)-: Similar structure but with a propenylthio group instead of a propynylthio group.

    Cyclohexane, (2-butynylthio)-: Contains a butynylthio group, offering different reactivity and properties.

    Cyclohexane, (2-ethynylthio)-: Features an ethynylthio group, which can influence its chemical behavior.

Uniqueness

Cyclohexane, (2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

82937-26-6

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

prop-2-ynylsulfanylcyclohexane

InChI

InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2

InChI Key

PBUNIVDBCFNBLU-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1CCCCC1

Origin of Product

United States

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